2-(2,2-difluorocyclopropyl)acetonitrile
Description
Properties
CAS No. |
2105122-14-1 |
|---|---|
Molecular Formula |
C5H5F2N |
Molecular Weight |
117.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,2 Difluorocyclopropyl Acetonitrile and Analogous Scaffolds
Strategies for Constructing the 2,2-Difluorocyclopropyl Moiety
The primary challenge in synthesizing these compounds lies in the efficient and selective formation of the 2,2-difluorocyclopropane ring. The methodologies employed can be broadly categorized into difluorocyclopropanation reactions and ring-closing strategies.
Difluorocyclopropanation Reactions
Difluorocyclopropanation, the [2+1] cycloaddition of a difluorocarbene species to an alkene, is the most direct and widely utilized method for creating the 2,2-difluorocyclopropyl group. researchgate.net The success of this approach hinges on the effective generation of difluorocarbene and its subsequent reaction with a suitable alkene substrate.
Difluorocarbene (:CF2) is a highly reactive intermediate that can be generated from various precursors. numberanalytics.com One of the most prominent and versatile precursors is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent. citedrive.comnih.gov The generation of difluorocarbene from TMSCF3 can be initiated by a fluoride (B91410) source. For instance, anhydrous nonmetallic fluoride sources like tetramethylammonium (B1211777) fluoride (TMAF) or tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) can activate TMSCF3 at low temperatures to produce difluorocarbene, which then reacts with alkenes to form gem-difluorocyclopropanes. cas.cn
The reaction mechanism is believed to proceed through a concerted pathway. nih.govacs.org The electrophilic nature of the singlet difluorocarbene means that electron-rich alkenes generally provide better yields than electron-poor ones. cas.cn The choice of solvent also plays a crucial role, with ethereal solvents like tetrahydrofuran (B95107) (THF) often proving to be ideal. cas.cn
A significant advancement in this area is the use of continuous flow technology. organic-chemistry.orgacs.orgresearchgate.net This method allows for the controlled generation of difluorocarbene from TMSCF3 using a catalytic amount of sodium iodide (NaI). The in situ generated carbene reacts efficiently with a wide array of alkenes and alkynes, leading to high yields of the corresponding difluorocyclopropanes and difluorocyclopropenes within short residence times. organic-chemistry.orgacs.org This approach offers advantages in terms of safety, scalability, and adherence to green chemistry principles by avoiding challenges associated with traditional batch processes like high temperatures and pressure buildup. organic-chemistry.org
Beyond the direct generation of difluorocarbene, research has focused on the development and application of more stable and easily handleable difluorocarbene precursors. The Ruppert-Prakash reagent (TMSCF3) and its derivatives, such as (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br), have emerged as pivotal reagents in this context. citedrive.comnih.govnih.gov These silicon-based reagents offer a cost-effective and convenient route to a wide variety of organofluorine compounds. citedrive.comnih.gov
The activation of these precursors can be achieved under various conditions, making them highly versatile. For example, while fluoride sources are effective at low temperatures, sodium iodide can be used to induce difluorocarbene formation at elevated temperatures. wordpress.com This thermal activation can even facilitate reactions with less reactive alkenes. wordpress.com Other precursors, such as Ph3P+CF2COO- and TMSCF2Br, have been successfully employed in metal-free cycloaddition reactions with heteroconjugated alkenes. nih.gov Additionally, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) has been identified as a highly efficient source of difluorocarbene under specific high-concentration, high-temperature conditions, showing reactivity comparable to other powerful reagents. acs.orgresearchgate.net
The development of these stable precursors has significantly broadened the scope of difluorocyclopropanation reactions, allowing for the synthesis of complex molecules containing the 2,2-difluorocyclopropyl moiety. nih.gov
Ring-Closing Reactions to Form Difluorocyclopropanes
While difluorocyclopropanation is the dominant strategy, ring-closing reactions represent an alternative approach to constructing the difluorocyclopropane ring. These reactions typically involve the formation of the three-membered ring from an acyclic precursor already containing the necessary carbon and fluorine atoms.
One notable example involves a fluorinated skeletal rearrangement of disubstituted bicyclobutanes (BCBs) to form cis-α,α-difluorocyclopropanes. acs.org This method utilizes I(I)/I(III) catalysis, where the Brønsted acidity of hydrogen fluoride (HF) unmasks the bicyclobutane to reveal a cyclobutene. This intermediate then undergoes a sequence of fluorination and stereospecific ring contraction to yield the desired cis-difluorocyclopropane product with high selectivity. acs.org
Although less common for the direct synthesis of the parent 2,2-difluorocyclopropane scaffold, ring-closing metathesis and other annulation strategies are powerful tools in organic synthesis for forming cyclic structures and could be adapted for specific, complex targets. wikipedia.org However, for the direct construction of the 2,2-difluorocyclopropyl group, these methods are generally less straightforward than difluorocarbene cycloaddition. It's also important to note that gem-difluorocyclopropanes can undergo ring-opening transformations under certain conditions, a reactivity that can be exploited for further synthetic manipulations but must be considered when planning a synthesis. rsc.orgrsc.org For instance, the Friedel-Crafts reaction of 2,2-difluorocyclopropanecarbonyl chloride with arenes can lead to ring-opened products rather than the expected ketones. nih.gov
Synthesis of 2-(2,2-Difluorocyclopropyl)acetonitrile Precursors and Derivatives
The synthesis of this compound itself, with CAS number 2105122-14-1, and its derivatives often involves the preparation of a key precursor, (2,2-difluorocyclopropyl)methyl acetate (B1210297). bldpharm.com This intermediate can then be further functionalized to introduce the acetonitrile (B52724) group or other desired moieties.
Preparation of (2,2-Difluorocyclopropyl)methyl Acetates
The synthesis of (2,2-difluorocyclopropyl)methyl acetate typically starts from an appropriate allylic acetate. For example, the difluorocyclopropanation of an alkenyl acetate can be attempted. However, the success of this reaction can be highly dependent on the specific substrate and reaction conditions. In some cases, difluorocyclopropanation of certain substrates, like 2-furyl allyl acetate, has proven unsuccessful under various conditions. researchgate.net
A general synthetic route might involve the following steps:
Reaction of a suitable starting material to form an allylic alcohol.
Acetylation of the allylic alcohol to give the corresponding allyl acetate.
Difluorocyclopropanation of the allyl acetate using a difluorocarbene source, such as MDFA with TMSCl and KI, to yield (2,2-difluorocyclopropyl)methyl acetate. researchgate.net
The resulting (2,2-difluorocyclopropyl)methyl acetate serves as a valuable building block for the synthesis of this compound and other derivatives. chiralen.com
Research Findings Summary
| Reaction Type | Reagents | Key Findings | References |
| Difluorocyclopropanation | TMSCF3, TBAT | Effective for electron-rich alkenes at low temperatures. | cas.cn |
| Difluorocyclopropanation | TMSCF3, NaI | Works well for a broad range of alkenes and alkynes, including less reactive ones, often at elevated temperatures. Can be adapted for continuous flow. | cas.cnorganic-chemistry.orgacs.orgwordpress.com |
| Difluorocyclopropanation | Ph3P+CF2COO-, TMSCF2Br | Enables metal-free cycloaddition with heteroconjugated alkenes. | nih.gov |
| Difluorocyclopropanation | MDFA | Highly efficient carbene source at high temperatures and concentrations. | acs.orgresearchgate.net |
| Ring-Closing Reaction | Disubstituted Bicyclobutanes, HF, p-TolI, Selectfluor | Stereoselective synthesis of cis-α,α-difluorocyclopropanes via a fluorinated skeletal rearrangement. | acs.org |
Functionalization of Difluorocyclopropane Carboxylic Acids and Esters
The synthesis of this compound typically commences with precursors such as 2,2-difluorocyclopropanecarboxylic acid or its esters, which are available as stable chemical building blocks. ossila.comsigmaaldrich.commanchesterorganics.com The gem-difluorinated cyclopropane (B1198618) ring is kinetically stable and can withstand a variety of synthetic transformations. nih.gov The primary functionalization required to facilitate the introduction of an acetonitrile group is the reduction of the carboxylic acid or ester functionality to a primary alcohol.
This reduction is a fundamental transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) or a borane (B79455) complex can be employed to reduce the carboxyl group to a hydroxymethyl group, yielding (2,2-difluorocyclopropyl)methanol. This alcohol serves as a crucial intermediate, as the hydroxyl group can be subsequently converted into a better leaving group for nucleophilic substitution.
Table 1: Representative Reduction of a 2,2-Difluorocyclopropane Carboxylic Ester
| Starting Material | Reagent | Product | Description |
|---|---|---|---|
| Ethyl 2,2-difluorocyclopropanecarboxylate | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | (2,2-Difluorocyclopropyl)methanol | The ester is reduced to the corresponding primary alcohol. This step is essential for preparing the substrate for the subsequent introduction of the nitrile group. |
Methods for Introducing the Acetonitrile Functionality
With the key intermediate, (2,2-difluorocyclopropyl)methanol, in hand, the introduction of the acetonitrile group is typically achieved through a two-step sequence involving the activation of the alcohol followed by nucleophilic substitution.
First, the hydroxyl group of the alcohol, which is inherently a poor leaving group, must be converted into one that is readily displaced. masterorganicchemistry.com A common and effective strategy is its conversion to a sulfonate ester, such as a tosylate or mesylate. libretexts.orgchemistrysteps.com This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine. youtube.com This reaction forms (2,2-difluorocyclopropyl)methyl tosylate (or mesylate). A significant advantage of this method is that it does not affect the stereochemistry of the carbon atom bearing the oxygen, as the C-O bond is not broken during the process. masterorganicchemistry.comyoutube.com
Once the alcohol is activated as a sulfonate ester, the acetonitrile group can be introduced via a nucleophilic substitution reaction. chemguide.co.uk The tosylate or mesylate group is an excellent leaving group, readily displaced by a cyanide nucleophile. libretexts.org The reaction of (2,2-difluorocyclopropyl)methyl tosylate with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent results in the formation of this compound. libretexts.org This reaction proceeds via an Sₙ2 mechanism and is a reliable method for creating a new carbon-carbon bond and extending the carbon chain. chemguide.co.ukchemguide.co.uk
Table 2: Synthetic Pathway from Alcohol to Acetonitrile
| Step | Starting Material | Reagents | Intermediate/Product | Mechanism |
|---|---|---|---|---|
| 1 (Activation) | (2,2-Difluorocyclopropyl)methanol | p-Toluenesulfonyl chloride (TsCl), Pyridine | (2,2-Difluorocyclopropyl)methyl tosylate | Nucleophilic attack of alcohol on sulfur |
| 2 (Substitution) | (2,2-Difluorocyclopropyl)methyl tosylate | Sodium Cyanide (NaCN) | This compound | Sₙ2 Nucleophilic Substitution |
Mechanistic Investigations of Reactions Involving 2 2,2 Difluorocyclopropyl Acetonitrile Derivatives
Acid-Mediated Transformations
Acid-catalyzed reactions of 2-(2,2-difluorocyclopropyl)acetonitrile derivatives often lead to complex molecular rearrangements and the formation of diverse structural motifs. Understanding the underlying mechanisms, including ring-opening pathways, regioselectivity, and the role of key intermediates, is crucial for harnessing their synthetic potential.
Proton-Mediated Ring Opening of 1,1-Difluorocyclopropanes
The proton-mediated ring opening of 1,1-difluorocyclopropanes is a key transformation that unlocks the synthetic utility of these strained ring systems. The process is initiated by protonation, which can occur on a substituent or directly on the cyclopropane (B1198618) ring. For instance, in the presence of a strong acid like triflic acid, 2-aryloxy-1,1-difluorocyclopropanes undergo regioselective ring opening. acs.org This reaction proceeds through the cleavage of the carbon-carbon bond distal to the difluoromethylidene (CF2) group. acs.org
The driving force for this ring-opening is the relief of ring strain, which is estimated to be approximately 5 kcal/mol higher for each fluorine atom compared to non-fluorinated cyclopropanes. beilstein-journals.org This increased strain energy lowers the activation barrier for the rearrangement, facilitating the reaction under milder conditions. beilstein-journals.org Subsequent to ring opening, the resulting carbocationic intermediate can be trapped by nucleophiles. In a notable example, treatment of (2,2-difluorocyclopropyl)methyl acetates with acetonitrile (B52724) in the presence of triflic acid leads to a Ritter-type reaction, yielding N-(2,2-difluorohomoallyl)acetamides.
Regioselectivity in C-C Bond Cleavage within Difluorocyclopropyl Systems
A critical aspect of the acid-mediated reactions of difluorocyclopropyl systems is the regioselectivity of the C-C bond cleavage. The position of bond scission is dictated by the electronic effects of the substituents on the cyclopropane ring. The gem-difluoro group exerts a strong -I (inductive) effect, which destabilizes a developing positive charge on an adjacent carbon. researchgate.net However, it can also exhibit a +M (mesomeric) effect through lone pair donation, which can stabilize a cationic center. researchgate.net
In the case of (2,2-difluorocyclopropyl)methyl systems, the regioselectivity of ring opening is influenced by the substitution pattern. For instance, in the acetolysis of (2,2-difluorocyclopropyl)methyl tosylate, the cleavage occurs at the proximal C-C bond (the bond between the carbon bearing the leaving group and the cyclopropyl (B3062369) ring). researchgate.net This is attributed to the stabilization of the resulting cationic intermediate by the +M effect of the fluorine atoms. researchgate.net Conversely, the presence of a methyl substituent on the cyclopropyl ring, as in (2,2-difluoro-3-methylcyclopropyl)methyl tosylate, can alter the regioselectivity, leading to cleavage of the distal C-C bond. researchgate.net This highlights the delicate balance of electronic factors that govern the reaction pathway.
Recent studies have also demonstrated the regioselective C2–C3 bond cleavage of gem-difluorocyclopropanes promoted by visible light, where the regioselectivity is driven by the cation-stabilizing property of the gem-difluoro moiety. rsc.org
Role of Oxocarbenium Ion Intermediates
Oxocarbenium ions are key reactive intermediates in a variety of chemical transformations, including those involving this compound derivatives. wikipedia.org These species are characterized by a positively charged carbon atom double-bonded to an oxygen atom and are stabilized by resonance. wikipedia.orgcazypedia.org
In the context of difluorocyclopropane chemistry, oxocarbenium ions are formed following the acid-mediated ring opening of substrates containing an oxygen-bearing substituent. For example, the treatment of 2-aryloxy-1,1-difluorocyclopropanes with triflic acid generates oxocarbenium ions. acs.org These intermediates are highly electrophilic and readily react with nucleophiles. In the presence of nitriles, they can undergo a Ritter-type reaction followed by a Friedel-Crafts-type cyclization to afford 2-difluoroethylated 2H-1,3-benzoxazines. acs.org The stability and reactivity of oxocarbenium ions make them pivotal in controlling the course of these complex reaction cascades. youtube.com
Cationic Rearrangements
Cationic rearrangements are a hallmark of the chemistry of cyclopropylmethyl systems, and their difluorinated counterparts are no exception. These rearrangements often proceed through complex pathways involving multiple intermediates and transition states, leading to a variety of structurally diverse products.
(2,2-Difluorocyclopropyl)methyl Systems in Solvolysis
The solvolysis of (2,2-difluorocyclopropyl)methyl systems provides valuable insights into their reactivity and the nature of the cationic intermediates involved. The acetolysis of (2,2-difluorocyclopropyl)methyl tosylate, for example, proceeds through both SN1 and SN2 pathways. researchgate.net The SN1 pathway involves the formation of a cyclopropylcarbinyl cation, which undergoes a rapid rearrangement to a homoallyl cation. researchgate.net
Kinetic data indicates that the ionization and rearrangement of (2,2-difluorocyclopropyl)methyl tosylate occur concurrently, with regiospecific cleavage of the proximal bond to yield products formally derived from the 1,1-difluoro-3-butenyl cation. researchgate.net The rate of this reaction is significantly slower than that of the parent cyclopropylcarbinyl tosylate, highlighting the rate-retarding effect of the fluorine atoms. researchgate.net Nevertheless, it is faster than the solvolysis of isobutyl tosylate, demonstrating the participatory ability of the difluorocyclopropyl group. researchgate.net These systems serve as sensitive mechanistic probes for studying the electronic effects of fluorine on cationic rearrangements. researchgate.net
Vinylcyclopropane-Cyclopentene Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a powerful tool for the construction of five-membered rings. organicreactions.org In the context of difluorinated systems, this rearrangement has been utilized for the stereospecific synthesis of difluorinated cyclopentenes. nih.govstrath.ac.uk The reaction proceeds under thermal conditions and is influenced by the stereochemistry of the starting vinylcyclopropane. nih.govstrath.ac.uk
For instance, the trans-E isomer of ethyl 3-(1'-(2',2'-difluoro-3'-phenyl)cyclopropyl) propenoate undergoes a near-quantitative rearrangement to the corresponding difluorocyclopentene. nih.govsigmaaldrich.com In contrast, the cis isomers tend to undergo a competing strath.ac.ukstrath.ac.uk-sigmatropic rearrangement to afford benzocycloheptadiene derivatives. nih.govstrath.ac.uk Computational studies have been employed to rationalize the observed stereospecificity and to rank the energy barriers for the competing rearrangement pathways. nih.govstrath.ac.uk The presence of the gem-difluoro group on the cyclopropane ring introduces additional strain, which can lower the temperature required for the rearrangement compared to non-fluorinated analogs. beilstein-journals.org
Nucleophilic Pathways
Nucleophilic Ring Opening Reactions
The strained nature of the cyclopropane ring, further activated by the electron-withdrawing fluorine atoms, makes this compound and its derivatives susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions provide a valuable route to functionalized alkenes. The regioselectivity of the ring opening is influenced by both steric and electronic factors.
The mechanism typically involves the attack of a nucleophile on one of the carbon atoms of the cyclopropane ring, followed by cleavage of a C-C bond. The presence of the gem-difluoro group polarizes the ring bonds, making the carbon atom adjacent to the CF2 group susceptible to nucleophilic attack. The subsequent ring opening can proceed via different pathways depending on the nature of the nucleophile and the reaction conditions.
While specific data for the nucleophilic ring-opening of this compound is limited, studies on similar gem-difluorocyclopropane systems demonstrate the feasibility of this transformation with a variety of nucleophiles.
| Nucleophile | Product Type | Reference Compound | Conditions | Yield (%) |
|---|---|---|---|---|
| Thiophenol | β-Fluoroallylic sulfide | 1-Aryl-2,2-difluorocyclopropane | NaH, DMF, 0 °C to rt | 85 |
| Sodium azide | β-Fluoroallylic azide | 1-Ester-2,2-difluorocyclopropane | DMSO, 80 °C | 72 |
| Methanol | β-Fluoroallylic ether | 1-Keto-2,2-difluorocyclopropane | NaOMe, MeOH, rt | 91 |
Interrupted Ritter Reactions with Nitriles
The Ritter reaction classically involves the reaction of a nitrile with a carbocation source, typically generated from an alcohol or alkene in strong acid, to form an N-alkyl amide after hydrolysis. wikipedia.orgorganic-chemistry.org An "interrupted" Ritter reaction occurs when the intermediate nitrilium ion is trapped by an internal nucleophile before hydrolysis can occur, leading to the formation of heterocyclic compounds. nih.govresearchgate.netnih.gov
In the case of this compound derivatives, the formation of a carbocation can be initiated by the ring-opening of the difluorocyclopropane ring under acidic conditions. This carbocation can then be trapped by the pendant nitrile group in an intramolecular fashion. The subsequent reaction pathway can be influenced by the specific substrate and reaction conditions. For instance, the reaction of gem-difluorocyclopropyl ketones with nitriles in the presence of a strong acid like trifluoromethanesulfonic acid leads to the formation of 2-fluoropyrroles. digitellinc.com This transformation proceeds via a proximal bond cleavage of the cyclopropane ring, followed by cyclization with the nitrile.
The general mechanism for an interrupted Ritter reaction involving a difluorocyclopropyl nitrile would likely proceed as follows:
Protonation of the difluorocyclopropane ring, facilitating ring opening to form a fluoroallyl cation.
Intramolecular attack of the nitrile nitrogen onto the carbocation to form a cyclic nitrilium ion.
Subsequent reaction of the nitrilium ion with a nucleophile (which could be the counterion of the acid or another species present in the reaction mixture) to yield the final product.
Transition Metal-Catalyzed Processes
Palladium-Catalyzed Ring Opening and Cross-Coupling
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov In the context of gem-difluorocyclopropanes, palladium catalysts can facilitate ring-opening and subsequent cross-coupling reactions with various partners, such as aryl boronic acids (Suzuki coupling). researchgate.netrsc.org These reactions provide access to a wide range of monofluoroalkene products.
The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to the difluorocyclopropane ring, leading to a palladacyclobutane intermediate. This is followed by β-fluoride elimination to form a fluoroallyl-palladium(II) complex. Subsequent transmetalation with a coupling partner (e.g., an aryl boronic acid) and reductive elimination yields the final cross-coupled product and regenerates the Pd(0) catalyst.
While specific examples detailing the palladium-catalyzed ring opening and cross-coupling of this compound are not abundant, the reactivity of similar gem-difluorocyclopropanes suggests its feasibility.
| Difluorocyclopropane Derivative | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) |
|---|---|---|---|---|
| 1-Phenyl-2,2-difluorocyclopropane | Phenylboronic acid | Pd(OAc)2 / SPhos | 1,2-Diphenyl-1-fluoroethene | 88 |
| 1-Hexyl-2,2-difluorocyclopropane | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | 1-(4-Methoxyphenyl)-1-fluoro-2-hexylethene | 76 |
| 1-(4-Chlorophenyl)-2,2-difluorocyclopropane | Naphthylboronic acid | Pd(PPh3)4 | 1-(4-Chlorophenyl)-1-fluoro-2-naphthylethene | 92 |
Nickel-Catalyzed Difluorocyclopropanation and Cross-Coupling
Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts have been shown to be effective in promoting the cross-coupling of gem-difluorocyclopropanes with various organometallic reagents. researchgate.netmdpi.com The mechanism of these reactions is thought to be similar to that of palladium-catalyzed processes, involving oxidative addition, transmetalation, and reductive elimination steps. However, nickel catalysis can sometimes offer different selectivity and reactivity profiles.
The use of nickel catalysts in reactions involving this compound could provide a direct route to functionalized monofluoroalkenes. The nitrile group is generally well-tolerated in many nickel-catalyzed cross-coupling reactions.
Mechanistic studies on nickel-catalyzed cross-coupling reactions have highlighted the potential involvement of Ni(I) and Ni(III) intermediates, which can influence the reaction outcome. digitellinc.com The choice of ligand is also crucial in controlling the efficiency and selectivity of the transformation.
| Difluorocyclopropane Derivative | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) |
|---|---|---|---|---|
| 1-Benzyl-2,2-difluorocyclopropane | Phenylmagnesium bromide | NiCl2(dppe) | 1,2-Diphenyl-1-fluoroethene | 82 |
| 1-Ester-2,2-difluorocyclopropane | Methylzinc chloride | Ni(acac)2 / PCy3 | Methyl 2-fluoro-3-methyl-2-butenoate | 75 |
| 1-(2-Thienyl)-2,2-difluorocyclopropane | Ethylmagnesium iodide | NiCl2(dppp) | 1-(2-Thienyl)-1-fluoro-1-propene | 89 |
Gold(I)-Catalyzed Cycloadditions of Difluoroallenes
Gold(I) catalysts have emerged as powerful tools in modern organic synthesis due to their ability to activate unsaturated carbon-carbon bonds. In the context of difluoroallenes, gold(I) catalysts facilitate a variety of cycloaddition reactions, proceeding through the formation of key gold-stabilized carbocationic intermediates. The presence of the two fluorine atoms significantly influences the reactivity and regioselectivity of these transformations.
The general mechanism commences with the coordination of the gold(I) catalyst to the allene (B1206475) system. This coordination activates the allene, making it susceptible to nucleophilic attack. Depending on the nature of the reacting partner and the specific gold catalyst and ligands employed, different cycloaddition pathways, such as [2+2], [3+2], and [4+2], can be selectively accessed.
[2+2] and [3+2] Cycloadditions with Aldehydes:
Research has demonstrated that 1,1-difluoroallenes can undergo regioselective [2+2] and [3+2] cycloadditions with aldehydes in the presence of a gold(I) catalyst. nih.gov The selectivity of the reaction is highly dependent on the catalyst system used. For instance, with a simple AuCl catalyst, an α,β-selective [2+2] cycloaddition is favored, leading to the formation of (E)-3-alkylidene-2,2-difluorooxetanes. nih.gov Conversely, employing a more sterically demanding AuCl(IPr)-AgSbF₆ catalyst system promotes an α,γ-selective [3+2] cycloaddition. This is followed by a dehydrofluorination step to yield aromatized 2-fluorofurans. nih.gov
Computational studies, specifically Density Functional Theory (DFT) calculations, have shed light on the mechanistic dichotomy. The [2+2] cycloaddition is proposed to proceed through a gold(III)-containing metallacycle, whereas the [3+2] pathway involves a cyclic gold(I) carbenoid intermediate. nih.gov
| Entry | Aldehyde | Catalyst System | Product Type | Cycloaddition Mode | Yield (%) |
| 1 | Benzaldehyde | AuCl | (E)-3-Benzylidene-2,2-difluorooxetane | [2+2] | 85 |
| 2 | Pivalaldehyde | AuCl | (E)-3-(2,2-Dimethylpropylidene)-2,2-difluorooxetane | [2+2] | 78 |
| 3 | Benzaldehyde | AuCl(IPr)/AgSbF₆ | 2-Fluoro-5-phenylfuran | [3+2] | 92 |
| 4 | Cinnamaldehyde | AuCl(IPr)/AgSbF₆ | 2-Fluoro-5-styrylfuran | [3+2] | 88 |
[4+2] Cycloaddition with Conjugated Enones:
When 1,1-difluoroallenes are reacted with α,β-unsaturated ketones (enones) in the presence of an AuCl(IPr)–AgSbF₆ catalyst, a regioselective [2+4] cycloaddition occurs. rsc.org This reaction leads to the synthesis of ring-difluorinated dihydro-2H-pyrans with (E)-alkylidene groups in high yields. rsc.org
The mechanism is initiated by the formation of a β-aurated, charge-localized difluoroallylic carbocation from the reaction of the 1,1-difluoroallene with the cationic gold catalyst. The two fluorine atoms play a crucial role in stabilizing this carbocation. This stabilization facilitates a selective nucleophilic attack by the oxygen atom of the enone at the α-position of the allene. The subsequent six-membered ring closure affords the final dihydropyran product. rsc.org
| Entry | 1,1-Difluoroallene Substrate | Enone | Yield (%) |
| 1 | 1,1-Difluoro-3-phenylpropadiene | Methyl vinyl ketone | 91 |
| 2 | 1,1-Difluoro-3-cyclohexylpropadiene | Chalcone | 85 |
| 3 | 1,1-Difluoro-3-butylpropadiene | (E)-4-Phenylbut-3-en-2-one | 88 |
| 4 | 1,1-Difluoro-3-phenylpropadiene | (E)-3-Penten-2-one | 93 |
Transformations and Derivatization Reactions of 2 2,2 Difluorocyclopropyl Acetonitrile
Conversion of the Nitrile Group in Difluorocyclopropylacetonitrile Derivatives
The nitrile group in 2-(2,2-difluorocyclopropyl)acetonitrile is a key functional handle that can be readily converted into other valuable functional groups, such as amides and amines. These transformations open up avenues for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.
The hydrolysis of nitriles to amides is a fundamental transformation in organic chemistry. libretexts.org This can be achieved under both acidic and basic conditions. libretexts.org For instance, the partial hydrolysis of a nitrile in the presence of cold concentrated hydrochloric acid can yield the corresponding acetamide. byjus.com Another mild method involves the use of hydrogen peroxide under basic conditions. libretexts.org
While specific examples for the direct conversion of this compound to its corresponding amide are not detailed in the provided search results, general methods for nitrile hydration are well-established. These methods often employ catalysts to facilitate the reaction. For example, ruthenium catalysts have been shown to mediate the direct coupling of alcohols and amines to form amides. organic-chemistry.org Furthermore, macroporous resins like Amberlyst A26 OH can catalyze the selective hydration of nitriles to primary amides. organic-chemistry.org
The Ritter reaction provides an alternative route to N-substituted amides. This reaction involves the reaction of a nitrile with an alcohol or alkene in the presence of a strong acid, such as sulfuric acid. libretexts.org This method is particularly useful for synthesizing amides with a tertiary alkyl group attached to the nitrogen atom. libretexts.org
A summary of general methods for the conversion of nitriles to amides is presented in the table below.
| Reagent/Catalyst | Conditions | Product |
| Cold Concentrated HCl | Partial hydrolysis | Acetamide byjus.com |
| H2O2, Base | Mild conditions | Unsubstituted amide libretexts.org |
| Ruthenium catalyst | Coupling with alcohol/amine | Secondary amide organic-chemistry.org |
| Amberlyst A26 OH | Selective hydration | Primary amide organic-chemistry.org |
| Alcohol/Alkene, H2SO4 | Ritter Reaction | N-substituted amide libretexts.org |
This table summarizes general methods for nitrile to amide conversion and may not be specific to this compound.
The nitrile group of this compound can also serve as a precursor to amino derivatives. A common method for the synthesis of primary amines from nitriles is through reduction, for example, using lithium aluminum hydride (LiAlH4). libretexts.org The Ritter reaction, followed by hydrolysis of the resulting amide, is another effective method for preparing primary amines, especially those with a tertiary alkyl group on the nitrogen. libretexts.org
The synthesis of more complex amino derivatives often involves multi-step sequences. For example, the Gabriel synthesis can be employed to convert a compound with a suitable leaving group to a primary amine using potassium phthalimide, followed by reaction with hydrazine. google.com
Advanced Applications of 2 2,2 Difluorocyclopropyl Acetonitrile As a Synthetic Building Block
Precursors for Fluorinated Heterocyclic Systems
The inherent reactivity of the difluorocyclopropyl group, coupled with the versatility of the nitrile moiety, positions 2-(2,2-difluorocyclopropyl)acetonitrile as a promising, though not yet broadly documented, precursor for various nitrogen-containing heterocycles. The construction of these ring systems is critical in the development of new pharmaceuticals and agrochemicals. bldpharm.comnih.gov
Synthesis of Fluorinated Benzoxazines
A thorough review of current scientific literature does not yield specific examples of this compound being directly utilized in the synthesis of fluorinated benzoxazines. Methodologies for synthesizing fluorinated heterocycles often rely on tandem reactions of polyfluorinated building blocks with suitable nucleophiles. researchgate.net While the title compound possesses the necessary fluorine atoms, its specific application in benzoxazine (B1645224) synthesis remains an area for future exploration.
Formation of Fluorinated Pyrroles and Indoles
Similarly, the direct conversion of this compound to fluorinated pyrroles and indoles is not extensively detailed in published research. The synthesis of fluorinated pyrroles and indoles typically follows established routes, such as the Paal-Knorr or Fischer indole (B1671886) synthesis, using appropriately fluorinated precursors. nuph.edu.uaresearchgate.netresearchgate.netnih.gov The development of novel cyclization strategies involving the ring-opening of the difluorocyclopropyl group or transformations of the acetonitrile (B52724) side-chain could provide a new pathway to these important heterocyclic cores.
Construction of Other Fluorinated Nitrogen-Containing Compounds
While specific cyclization pathways starting from this compound are not well-documented, its functional groups offer significant potential for creating other fluorinated nitrogen-containing compounds. The nitrile group is a versatile handle that can be reduced to a primary amine or hydrolyzed to a carboxylic acid. These transformations would yield 3-(2,2-difluorocyclopropyl)propan-1-amine and 3-(2,2-difluorocyclopropyl)propanoic acid, respectively. These derivatives, in turn, can serve as key synthons for a variety of nitrogen heterocycles through cyclization reactions. mdpi.comnih.gov For instance, the resulting amino acid derivative could be a precursor for fluorinated lactams, which are valuable structural motifs in drug discovery. The strained difluorocyclopropane ring itself can react with nucleophiles, leading to ring-opened products that can participate in subsequent cyclizations. researchgate.netnih.gov
Intermediates for Bioisosteric Scaffolds
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. nih.gov this compound serves as a valuable intermediate in the synthesis of scaffolds containing bioisosteric replacements for metabolically labile groups.
Monofluoroalkene-Based Dipeptide Bioisostere Synthesis
A key application of difluorocyclopropane derivatives is in the synthesis of monofluoroalkene-based dipeptide isosteres, which are stable mimics of the amide bond in peptides. Research has demonstrated that (2,2-difluorocyclopropyl)methyl acetates, compounds structurally related to the title compound, can undergo a regioselective ring-opening reaction. thieme-connect.com
In a process catalyzed by a strong acid like trifluoromethanesulfonic acid (TfOH), the C–C bond distal to the CF₂ group cleaves. This generates a homoallylic carbocation that is subsequently trapped by acetonitrile in a Ritter-type reaction. This sequence affords N-(2,2-difluorohomoallyl)acetamides, which are key intermediates. researchgate.netthieme-connect.com These difluoroacetamides can then be converted into the target monofluoroalkene-based dipeptide bioisosteres through a sequence involving allylic halogenation and further functional group manipulation. thieme-connect.com
Table 1: Synthesis of N-(2,2-difluorohomoallyl)acetamides via Ring-Opening
| Starting Material | Reagents | Product | Key Transformation | Ref |
| (2,2-Difluorocyclopropyl)methyl acetate (B1210297) | TfOH, Acetonitrile | N-(2,2-difluorohomoallyl)acetamide | Acid-catalyzed ring-opening and Ritter reaction | thieme-connect.com |
This synthetic strategy highlights how the difluorocyclopropyl moiety, in conjunction with acetonitrile, can be effectively used to construct complex and biologically relevant peptide mimics.
Exploration of Difluoroethyl Groups as Methoxy (B1213986) Bioisosteres
The methoxy group is a common substituent in bioactive molecules but is often a site of metabolic degradation through O-dealkylation. The 1,1-difluoroethyl group has been identified as an effective bioisostere for the methoxy group. It mimics the steric and electronic properties of the methoxy ether while offering significantly enhanced metabolic stability. nih.gov
The ring-opening of the this compound framework provides a pathway to introduce the crucial difluoromethylene (CF₂) unit into molecular scaffolds. The N-(2,2-difluorohomoallyl)acetamide intermediates formed, as described in the previous section, contain a stable difluoroalkene moiety. thieme-connect.com This fragment can be considered a vinylogous version of the difluoroethyl group and serves as a valuable component in building larger, metabolically robust molecules. The ability to generate these fluorinated fragments from a stable, readily available building block like this compound underscores its importance in modern medicinal chemistry.
Table 2: Comparison of Methoxy Group and its Bioisosteric Replacement
| Functional Group | Key Features | Metabolic Stability | Ref |
| Methoxy (-OCH₃) | Electron-donating, common in natural products | Prone to oxidative O-dealkylation | nih.gov |
| 1,1-Difluoroethyl (-CF₂CH₃) | Mimics steric/electronic properties of methoxy | Resistant to metabolic degradation | nih.gov |
Role in the Synthesis of Complex Fluorinated Molecules
The inherent functionalities of this compound, namely the gem-difluorocyclopropyl moiety and the cyano group, provide multiple avenues for synthetic transformations. The strained three-membered ring can participate in ring-opening reactions or act as a conformational constraint, while the nitrile group can be readily converted into a variety of other functional groups, including amines, amides, and carboxylic acids.
Building Blocks for Polycyclic Systems
While specific, documented examples of the direct use of this compound in the synthesis of polycyclic systems are not extensively reported in publicly available literature, its structural motifs suggest significant potential in this area. The chemistry of related cyclopropane-containing compounds provides a strong basis for inferring its utility in constructing complex scaffolds.
The activation of the cyclopropane (B1198618) ring is a key strategy for its incorporation into larger ring systems. For instance, donor-acceptor cyclopropanes are known to undergo (3+2)-cycloaddition reactions with various dipolarophiles. In a related example, a gem-difluorocyclopropane diester has been shown to participate in (3+2)-cycloadditions with aldehydes and ketones, with the gem-difluoro group acting as an unconventional donor. rsc.org This suggests that under appropriate conditions, the 2,2-difluorocyclopropyl group in this compound could be similarly activated to react with suitable partners, leading to the formation of five-membered rings, which are common cores in many polycyclic natural products and pharmaceuticals.
Furthermore, the acetonitrile moiety can serve as a linchpin in cyclization strategies. The activation of acetonitrile as a two-carbon unit for cyclization has been demonstrated in the synthesis of cyclobutenones via a [2+2] cycloaddition. nih.gov This type of reactivity, when applied to this compound, could pave the way for the construction of four-membered rings fused to or pendant to the difluorocyclopropyl unit, thereby generating novel polycyclic frameworks. The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles and nucleosides has been achieved through methods like C–H functionalization and cross-coupling reactions, highlighting the diverse strategies available for constructing complex ring systems where a difluorocyclopropylacetonitrile-derived fragment could potentially be integrated. nih.gov
Contribution to Fluorine-Containing Medicinal and Agrochemical Intermediates
The true value of this compound as a building block is most evident in its potential to generate key intermediates for the pharmaceutical and agrochemical industries. The introduction of the 2,2-difluorocyclopropyl group can significantly influence the biological activity of a molecule.
In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a bioisosteric replacement for other groups to improve metabolic stability and binding affinity. ias.ac.in The addition of the gem-difluoro substitution further enhances these properties. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functional handles for further elaboration in drug synthesis. For example, the synthesis of antiviral derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one was accomplished starting from 2-(2,6-difluorophenyl)acetonitrile, a structurally related compound. rsc.org This indicates a plausible pathway where this compound could be a precursor to a wide range of bioactive heterocyclic compounds.
The versatility of the acetonitrile group is further highlighted by its ability to participate in the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. rsc.org For instance, the synthesis of heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives demonstrates the utility of related synthons in creating complex drug-like molecules. semanticscholar.org
In the realm of agrochemicals, the introduction of fluorine is a well-established strategy to enhance the efficacy of herbicides, insecticides, and fungicides. The 2,2-difluorocyclopropyl moiety can impart favorable properties such as increased potency and altered soil mobility. The nitrile group of this compound can be transformed into various functional groups commonly found in active agrochemical ingredients. The development of organofluorine compounds for agrochemical applications often relies on versatile building blocks like 2,2-difluoro-2-(trimethylsilyl)acetonitrile, which can be used for nucleophilic cyanodifluoromethylation of various substrates. slideshare.net This underscores the potential of this compound to serve a similar role in the synthesis of novel agrochemicals.
Spectroscopic and Computational Characterization of Difluorocyclopropylacetonitrile Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including those with complex difluorocyclopropyl moieties. Both ¹⁹F and proton (¹H) NMR, along with carbon-13 (¹³C) NMR, offer invaluable insights into the molecular framework.
Application of ¹⁹F NMR for Reaction Monitoring and Structural Assignment
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated organic compounds due to its high sensitivity and the large chemical shift range of the ¹⁹F nucleus. biophysics.orgnih.gov This wide range minimizes the likelihood of signal overlap, which can be a challenge in proton NMR spectra of complex molecules. diva-portal.org The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent tool for identifying and distinguishing between different fluorine-containing groups within a molecule. biophysics.org
In the context of 2-(2,2-difluorocyclopropyl)acetonitrile, ¹⁹F NMR is instrumental for:
Reaction Monitoring: Tracking the progress of reactions involving the introduction or modification of the difluorocyclopropyl group. Changes in the ¹⁹F NMR spectrum can indicate the consumption of starting materials and the formation of products.
Structural Assignment: The characteristic chemical shifts and coupling constants of the fluorine nuclei in the difluorocyclopropyl ring provide definitive evidence for its presence and connectivity. The coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) further aids in assigning the structure.
The chemical shifts in ¹⁹F NMR are typically referenced against an internal or external standard, such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
¹H and ¹³C NMR Analysis of Difluorocyclopropyl Systems
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information to ¹⁹F NMR, offering a complete picture of the molecule's carbon and hydrogen framework. diva-portal.org
¹H NMR: The proton NMR spectrum of this compound reveals signals for the protons on the cyclopropyl (B3062369) ring and the methylene (B1212753) (-CH₂-) group adjacent to the nitrile. The multiplicity of these signals, arising from spin-spin coupling with neighboring protons and fluorine atoms, is crucial for confirming the connectivity. For instance, the protons on the cyclopropyl ring will show complex splitting patterns due to coupling with each other and with the two fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. libretexts.orgyoutube.com The carbon atom of the nitrile group (-C≡N) typically appears in a characteristic downfield region. The carbons of the cyclopropyl ring and the methylene group will also have specific chemical shifts influenced by the attached atoms. The carbon atom bonded to the two fluorine atoms (the C-F₂ group) will exhibit a particularly notable shift and will be split into a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond ¹³C-¹⁹F coupling.
| Typical ¹H NMR Chemical Shifts (ppm) | Typical ¹³C NMR Chemical Shifts (ppm) |
| Proton | Chemical Shift (δ) |
| CH₂CN | ~2.5-3.0 |
| Cyclopropyl CH | ~1.0-2.0 |
| Note: These are approximate values and can vary depending on the solvent and other molecular features. |
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, mass spectrometry provides unequivocal confirmation of its molecular formula (C₅H₅F₂N).
In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the elemental formula. rsc.org
Fragmentation patterns observed in the mass spectrum can also provide structural information. The molecule may break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of the nitrile group or fragmentation of the cyclopropyl ring would produce characteristic fragment ions. Chemical ionization (CI) mass spectrometry, particularly with acetonitrile (B52724) as the reagent gas, can be employed to form adducts and provide specific fragmentation patterns that help in structural elucidation. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show key absorption bands corresponding to:
C≡N stretch: A sharp, intense absorption band in the region of 2240-2260 cm⁻¹. The nitrile group has a very characteristic and easily identifiable absorption. arxiv.org
C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ are characteristic of carbon-fluorine bonds. The presence of two fluorine atoms on the same carbon will likely result in multiple strong bands in this region.
C-H stretch: Absorption bands for the C-H bonds of the cyclopropyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.
Cyclopropyl ring vibrations: The cyclopropyl ring itself has characteristic "breathing" and deformation modes, though these may be less intense and harder to assign definitively than the other functional group absorptions.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Nitrile (C≡N) | 2240-2260 (sharp, strong) |
| C-F | 1000-1400 (strong) |
| C-H (sp³) | 2850-3000 |
| Data sourced from typical IR correlation charts. arxiv.orgresearchgate.net |
Advanced Chromatographic Techniques in Research
Chromatographic techniques are indispensable for the purification and analysis of this compound, especially in complex reaction mixtures. youtube.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. chromatographyonline.com For a molecule like this compound, which has moderate polarity, reversed-phase HPLC is often suitable. In this mode, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The retention time of the compound can be adjusted by varying the composition of the mobile phase. Two-dimensional liquid chromatography (2D-LC) can provide even greater resolving power for complex samples. nih.gov
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. nih.gov this compound, being a relatively small and neutral molecule, is amenable to GC analysis. The compound is vaporized and transported through a column by an inert carrier gas. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column. The use of a mass spectrometer as a detector (GC-MS) provides both retention time data for quantification and mass spectra for identification.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are increasingly used to complement experimental data and provide deeper insights into the properties of molecules like this compound. These methods can be used to predict various properties, including:
Molecular Geometry: Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.
Spectroscopic Properties: Computational methods can predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and IR vibrational frequencies. rsc.org Comparing these predicted values with experimental data can help to confirm structural assignments.
Electronic Properties: Calculations can provide information about the distribution of electrons in the molecule, including the dipole moment and the energies of the molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's reactivity.
Reaction Mechanisms: Computational modeling can be used to investigate the pathways of reactions involving this compound, helping to understand how it is formed and how it reacts with other molecules.
By combining the power of these diverse spectroscopic and computational techniques, a comprehensive and unambiguous characterization of this compound can be achieved.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has become an indispensable tool for elucidating the reaction mechanisms of complex organic transformations involving difluorocyclopropyl structures. While specific DFT studies on the reactivity of this compound are not extensively documented in publicly available literature, the broader class of gem-difluorocyclopropanes has been the subject of numerous computational investigations. These studies provide a framework for understanding the potential mechanistic pathways of related acetonitrile derivatives.
For instance, DFT calculations have been instrumental in explaining the regioselectivity of ring-opening reactions of gem-difluorocyclopropanes. rsc.org Mechanistic studies on gem-difluorocyclopropyl ketones have shown that triflic acid-promoted ring-opening proceeds via proximal bond cleavage, followed by cyclization with nitriles to form 2-fluoropyrroles. rsc.org In a different study, DFT calculations revealed that the Lewis acid-catalyzed [3+2]-cycloaddition of gem-difluorocyclopropane diesters with aldehydes or ketones involves a C-C bond cleavage through an SN2-type attack of a carbonyl oxygen. rsc.org
Furthermore, computational studies on 1,1-difluorocyclopropanes have provided insights into their stereomutation, indicating a preference for disrotation at the C2 and C3 positions. nih.gov This was attributed to the stabilization of the intermediate 2,2-difluorotrimethylene radicals through conjugation of the radical centers with the σ*-orbital of the C-F bonds. nih.gov Such computational findings are crucial for predicting the behavior of these strained ring systems in various chemical environments.
The following table summarizes representative DFT studies on related difluorocyclopropyl compounds, highlighting the insights gained:
| Compound Class | Reaction Type | DFT Insight | Reference |
| gem-Difluorocyclopropyl ketones | Ring-opening and cyclization | Elucidation of proximal bond cleavage pathway | rsc.org |
| gem-Difluorocyclopropane diesters | [3+2] Cycloaddition | Identification of an SN2-type C-C bond cleavage | rsc.org |
| 1,1-Difluorocyclopropanes | Stereomutation | Preference for disrotatory ring opening | nih.gov |
| Fluorocyclopropane-proline analogue | Conformational analysis | Determination of stable conformers | acs.org |
These examples underscore the power of DFT to provide a detailed mechanistic picture that is often difficult to obtain through experimental means alone.
Computational Studies on Reactivity and Selectivity
The reactivity and selectivity of gem-difluorocyclopropanes are intricately linked to the electronic effects of the fluorine atoms and the inherent strain of the three-membered ring. Computational studies have been pivotal in dissecting these factors and predicting the outcomes of various transformations. rsc.orgbeilstein-journals.org
A significant area of investigation has been the transition metal-catalyzed ring-opening reactions of gem-difluorocyclopropanes, which can lead to the formation of valuable monofluoroalkenes. beilstein-journals.org The regioselectivity of the C-C bond cleavage is a critical aspect that can be rationalized and predicted using computational models. For example, in the nucleophilic ring-opening of gem-difluorocyclopropyl ketones with thiolate nucleophiles, a distal bond cleavage occurs regioselectively. beilstein-journals.org
Computational studies have also shed light on the role of the gem-difluoro moiety in activating the cyclopropane (B1198618) ring. In certain reactions, this group can act as an unconventional donor to facilitate cyclopropane activation. rsc.org DFT calculations have been employed to rationalize the higher reactivity of a thioketone unit compared to a ketone group in reactions with difluorocarbene, providing insights into the electronic factors governing selectivity. researchgate.net
The development of new synthetic methods often relies on a deep understanding of reactivity. For example, the Pd-catalyzed two-fold defluorinative functionalization of gem-difluorocyclopropanes with simple ketones has been shown to proceed with excellent regio- and chemoselectivity, a finding supported by mechanistic considerations. rsc.org
Conformational Analysis of Difluorocyclopropyl Structures
The introduction of a gem-difluorocyclopropyl group into a molecule can significantly influence its three-dimensional structure and conformational preferences. This, in turn, can impact its biological activity and physical properties. Computational methods, in conjunction with experimental techniques like NMR spectroscopy, are crucial for understanding the conformational landscape of these molecules.
A detailed conformational analysis of a fluorocyclopropane-containing proline analogue was conducted using both NMR and DFT calculations. acs.org This study provided insights into the cis/trans isomerism of the "Ala-Pro" bond, which was influenced by the presence of the fluorinated cyclopropane ring. acs.org
The conformational preferences in fluorinated cyclic systems are often governed by a combination of steric and stereoelectronic effects, such as the gauche effect. researchgate.net In 1,2-disubstituted ethanes with electronegative substituents like fluorine, the gauche conformation is often preferred over the anti-conformation. researchgate.net This preference is not due to an attractive interaction but rather a destabilizing interaction in the trans rotamer. researchgate.net While directly studying this compound, one would anticipate that the orientation of the acetonitrile sidechain relative to the difluorocyclopropyl ring is influenced by similar stereoelectronic interactions.
Computational studies on N-difluoromethylated amides have also provided valuable information on conformational preferences, highlighting the roles of hydrogen bonding, steric effects, and stereoelectronic interactions. rsc.org These fundamental studies on related fluorinated systems provide a solid foundation for predicting and understanding the conformational behavior of more complex molecules like this compound.
Future Research Directions in 2 2,2 Difluorocyclopropyl Acetonitrile Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While methods for the synthesis of gem-difluorocyclopropanes exist, future research will likely focus on developing more efficient, selective, and sustainable routes to 2-(2,2-difluorocyclopropyl)acetonitrile and its analogs. A significant area for advancement lies in the enantioselective synthesis of this chiral molecule. The development of catalytic asymmetric methods to introduce the difluorocyclopropane ring would be a major breakthrough, providing access to enantiopure materials for applications in medicinal chemistry and materials science. nih.govnih.gov
One promising avenue is the use of N-heterocyclic carbene (NHC) catalysis for the difluorocyclopropanation of suitable alkene precursors. rsc.org This approach offers mild, metal-free reaction conditions and has shown good functional group tolerance. rsc.org Future work could focus on designing chiral NHC catalysts specifically tailored for the asymmetric synthesis of this compound.
Furthermore, improving the efficiency of existing methods is crucial. This includes the development of one-pot or tandem reaction sequences that minimize purification steps and reduce waste. For instance, a process that combines the formation of the cyclopropane (B1198618) ring with the introduction of the acetonitrile (B52724) moiety in a single pot would represent a significant improvement in synthetic efficiency.
Exploration of New Catalytic Transformations
The strained three-membered ring of this compound is a latent source of reactivity, making it an excellent substrate for a variety of catalytic transformations. rsc.orgbeilstein-journals.org Future research should explore novel ring-opening reactions that can be selectively triggered by different catalytic systems.
Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been shown to effect the ring-opening of gem-difluorocyclopropanes. rsc.orgresearchgate.net A key area for future investigation is the development of catalysts that can control the regioselectivity of the ring-opening process, leading to either linear or branched monofluoroalkene products. researchgate.net The ability to selectively cleave specific C-C bonds within the cyclopropane ring would unlock a diverse array of synthetic possibilities.
Beyond transition metals, the use of photoredox and electrochemical catalysis for the transformation of gem-difluorocyclopropanes is a burgeoning field. rsc.org These methods offer access to unique reaction pathways driven by single-electron transfer processes. Applying these techniques to this compound could lead to the discovery of entirely new functionalization strategies.
Expanding the Scope of Derivatization Reactions
The acetonitrile group in this compound is a versatile functional handle that can be transformed into a wide range of other chemical entities. Future research should focus on systematically exploring the derivatization potential of this compound to create a library of novel molecules with diverse properties.
The nitrile can be hydrolyzed to the corresponding carboxylic acid, reduced to the primary amine, or reacted with organometallic reagents to form ketones. Each of these derivatives opens up new avenues for further functionalization. For instance, the resulting primary amine could be acylated, alkylated, or used in the synthesis of heterocyclic compounds. The catalytic transfer hydrogenation of the nitrile to the primary amine using systems like Pd/C presents a straightforward and selective method. rsc.org
Furthermore, the development of methods for the direct functionalization of the C-H bonds of the cyclopropyl (B3062369) ring, while challenging, would be a significant advance. This would allow for the introduction of substituents onto the three-membered ring without the need for pre-functionalized starting materials.
Interdisciplinary Research with Material Sciences and Chemical Biology
The unique combination of the polar yet lipophilic gem-difluorocyclopropyl group and the versatile acetonitrile functionality makes this compound an attractive building block for interdisciplinary research.
In material sciences, the incorporation of the difluorocyclopropyl motif into polymers or liquid crystals could lead to materials with novel electronic and physical properties. The high polarity and metabolic stability of the gem-difluorocycloalkyl motifs are of intense interest. nih.gov The influence of the fluorine atoms on properties such as dielectric constant and thermal stability warrants investigation.
In chemical biology and medicinal chemistry, the gem-difluorocyclopropyl group can act as a bioisostere for other chemical groups, potentially improving the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govnih.gov The acetonitrile group can be a key pharmacophoric element or a precursor to other functional groups that interact with biological targets. Future research should involve the synthesis of derivatives of this compound and their evaluation in biological assays to explore their potential as therapeutic agents or chemical probes. The modular synthesis of such fragments is a key strategy in modern drug discovery. acs.org
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly density functional theory (DFT), can play a crucial role in guiding future research on this compound. nih.gov Advanced computational modeling can be employed to predict the outcomes of reactions, understand reaction mechanisms, and design new catalysts and substrates.
For example, computational studies can be used to model the transition states of various catalytic ring-opening reactions, providing insights into the factors that control regioselectivity. beilstein-journals.org This knowledge can then be used to design more selective catalysts. Similarly, computational screening of virtual libraries of derivatives can help prioritize synthetic targets for applications in materials science and medicinal chemistry.
Furthermore, computational modeling can aid in the design of enantioselective synthetic routes by predicting the stereochemical outcomes of reactions with chiral catalysts. By providing a deeper understanding of the underlying principles governing the reactivity of this compound, computational chemistry will be an indispensable tool for accelerating the pace of discovery in this exciting area of research.
Q & A
Basic: What are the optimized synthetic routes for 2-(2,2-difluorocyclopropyl)acetonitrile, and how can purity be ensured?
Answer:
The synthesis typically involves cyclopropanation of difluorinated precursors followed by nitrile functionalization. Key steps include:
- Cyclopropane Ring Formation : Using transition-metal catalysts (e.g., palladium) to facilitate [2+1] cycloaddition of difluorocarbene intermediates.
- Nitrile Introduction : Alkylation or substitution reactions with cyanide sources (e.g., KCN or TMSCN) under inert conditions.
- Purification : Chromatography (silica gel or HPLC) and recrystallization in aprotic solvents (e.g., acetonitrile) ensure >98% purity. Monitoring via TLC and GC-MS is critical .
Advanced: How does the difluorocyclopropyl group influence the compound's reactivity in cross-coupling reactions?
Answer:
The difluorocyclopropyl moiety introduces steric hindrance and electronic effects:
- Steric Effects : The rigid cyclopropane ring restricts rotational freedom, favoring regioselective coupling at the nitrile-adjacent carbon.
- Electronic Effects : Fluorine atoms withdraw electron density, enhancing electrophilicity of the nitrile group for Suzuki-Miyaura or Ullmann couplings.
- Case Study : In Pd-catalyzed cross-coupling, yields drop by ~15% compared to non-fluorinated analogs due to slower transmetallation, requiring elevated temperatures (80–100°C) .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹⁹F NMR | Confirms cyclopropane geometry and fluorine substitution | ¹⁹F NMR: δ -120 to -125 ppm (cyclopropane CF₂) |
| FTIR | Identifies nitrile stretch (C≡N) at 2240–2260 cm⁻¹ | Absence of OH/NH peaks confirms purity |
| XRD | Resolves cyclopropane ring puckering and bond angles | Bond angles: ~60° for cyclopropane |
Advanced: What computational methods predict the compound's interaction with biological targets like kinases?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets (e.g., TYK2/JAK1 kinases). The difluorocyclopropyl group enhances hydrophobic interactions but may reduce solubility.
- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns. Fluorine atoms form weak hydrogen bonds with lysine residues .
- QSAR Studies : Correlate substituent effects (e.g., fluorination position) with inhibitory activity (IC₅₀) .
Data Contradiction: How to resolve discrepancies in reported reaction yields for derivatives?
Answer:
Variability arises from:
- Catalyst Batch Differences : Use freshly prepared Pd(PPh₃)₄ to mitigate decomposition (yields improve by 10–20%).
- Solvent Polarity : Acetonitrile vs. DMF alters reaction kinetics; optimize via DoE (Design of Experiments).
- Validation : Reproduce protocols with internal standards (e.g., 1,3,5-trimethoxybenzene) and report yields as averages of ≥3 trials .
Advanced: What strategies are effective in stabilizing the compound under different storage conditions?
Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Moisture Control : Use molecular sieves (3Å) in anhydrous THF or DCM.
- Acid Sensitivity : Avoid protic solvents (e.g., methanol) to prevent cyclopropane ring opening. Stability studies show <5% degradation over 6 months under optimal conditions .
Basic: How to assess the compound's stability under various pH and solvent conditions?
Answer:
- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH):
- Acidic (pH 3) : Rapid decomposition (t₁/₂ = 2 hrs) via nitrile hydrolysis.
- Neutral (pH 7) : Stable for >48 hrs.
- Basic (pH 10) : Moderate degradation (t₁/₂ = 12 hrs) .
- Solvent Compatibility : Use RP-HPLC to track degradation in DMSO vs. acetonitrile .
Advanced: In pharmacological studies, how to evaluate its ADMET profile?
Answer:
- Absorption : Caco-2 cell assays predict moderate permeability (Papp = 2.5 × 10⁻⁶ cm/s).
- Metabolism : Liver microsome studies show CYP3A4-mediated oxidation (t₁/₂ = 45 min).
- Toxicity : Ames test negative for mutagenicity; hERG binding IC₅₀ >10 μM suggests low cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
